

(3-Methoxypyridin-2-YL)methanamine safety data sheet (SDS) information

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3-Methoxypyridin-2-YL)methanamine

Cat. No.: B1462797

[Get Quote](#)

An In-Depth Technical Guide to the Safe Handling of **(3-Methoxypyridin-2-YL)methanamine** and its Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Proactive Approach to Safety

(3-Methoxypyridin-2-YL)methanamine and its associated salt forms are heterocyclic amines of significant interest in medicinal chemistry and drug discovery. As with any novel or specialized reagent, a comprehensive understanding of its hazard profile is not merely a regulatory formality but a cornerstone of responsible research. This guide moves beyond the standard Safety Data Sheet (SDS) format to provide a deeper, more contextualized understanding of the potential risks associated with this compound. Our objective is to empower researchers with the knowledge to make informed safety decisions, explaining the causality behind recommended protocols and fostering a self-validating system of laboratory safety.

Chemical Identification and Structural Context

It is critical to distinguish between the free base and its salt forms, as their physical properties and, occasionally, their handling requirements may differ.

Compound Name	CAS Number	Molecular Formula	Molar Mass (g/mol)
(3-Methoxypyridin-2-YL)methanamine	595560-87-5	C ₇ H ₁₀ N ₂ O	138.17
(3-Methoxypyridin-2-YL)methanamine Hydrochloride	1588441-00-2	C ₇ H ₁₁ ClN ₂ O	Not specified
(3-Methoxypyridin-2-YL)methanamine Dihydrochloride	1276056-71-3	C ₇ H ₁₂ Cl ₂ N ₂ O	211.09

The information in this guide primarily pertains to the free base (CAS 595560-87-5) and the hydrochloride salt, as these have the most available data. Users of the dihydrochloride salt should handle it with similar precautions, recognizing it may be a more stable, crystalline solid.

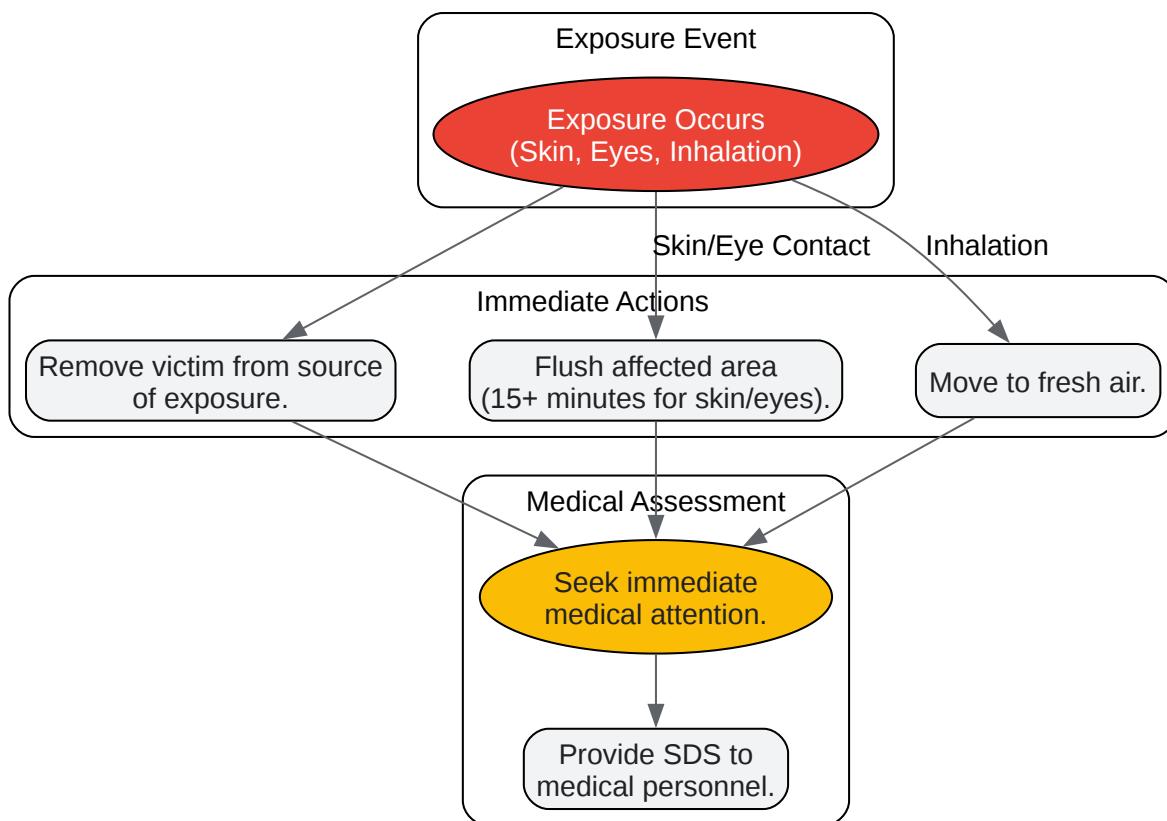
The structure, featuring a primary amine and a pyridine ring, suggests potential for skin and eye irritation, common characteristics of small molecule amines. The pyridine moiety itself can be readily absorbed and may be implicated in respiratory irritation.

Hazard Identification and GHS Classification

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards.[\[1\]](#)

- Signal Word:Warning[\[1\]](#)

Hazard Class	GHS Code	Hazard Statement
Skin Corrosion/Irritation	H315	Causes skin irritation. [1] [2]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation. [1] [2]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)	H335	May cause respiratory irritation. [1] [2]


Expert Analysis of Hazards:

- Skin Irritation (H315): Primary amines are often basic and can act as nucleophiles. On contact with skin, they can disrupt the lipid bilayer and react with endogenous proteins, leading to an inflammatory response perceived as irritation. The causality is chemical reactivity with biological tissue.
- Serious Eye Irritation (H319): The eyes are particularly sensitive to basic compounds. The amine can cause a rapid increase in pH on the ocular surface, leading to saponification of fatty acids in the corneal epithelium, potentially causing significant pain, inflammation, and damage. This is a more severe version of the mechanism seen in skin irritation.
- Respiratory Irritation (H335): Inhalation of dust or aerosols can expose the mucous membranes of the respiratory tract to the irritant. This can lead to inflammation, coughing, and discomfort. The pyridine core, a known respiratory irritant, likely contributes to this effect.

First-Aid Measures: A Protocol for Immediate Response

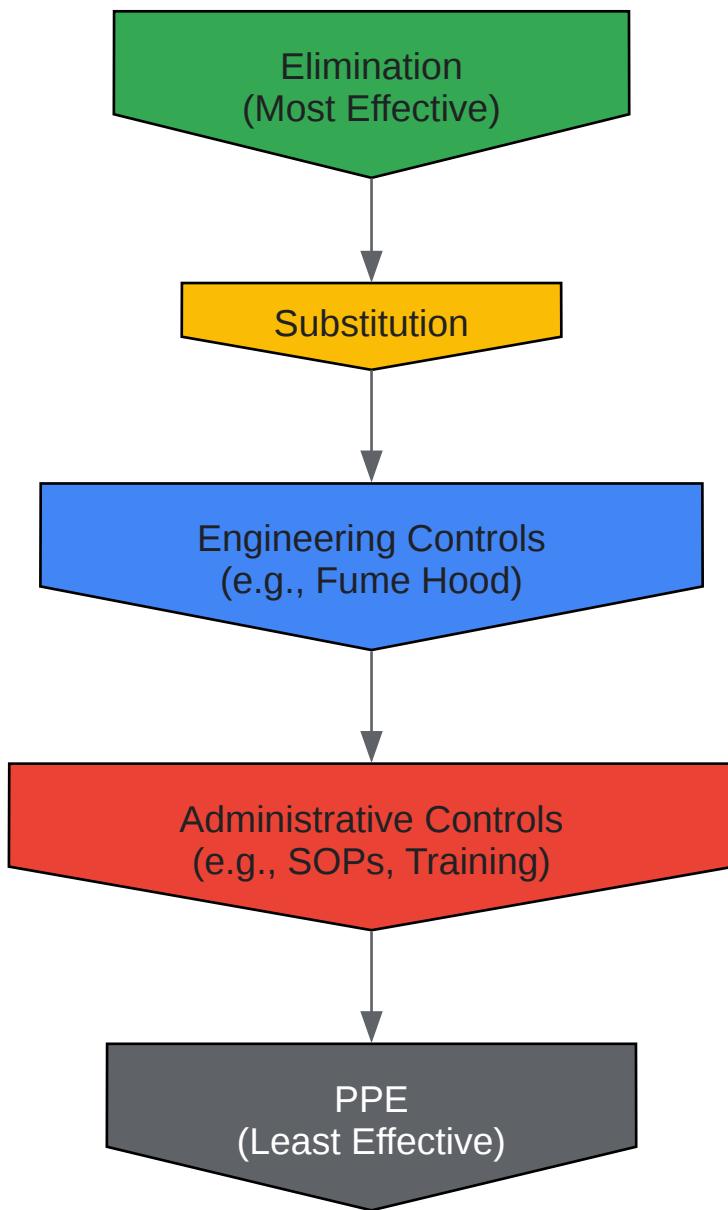
Rapid and correct first aid is critical to mitigating exposure. The following protocols are based on established chemical safety standards.[\[1\]](#)

Emergency Response Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for first-aid response to chemical exposure.

Step-by-Step First-Aid Protocols


- Inhalation:
 - Immediately move the affected person to fresh air.[\[1\]](#)
 - If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Do not use mouth-to-mouth if the victim ingested or inhaled the substance.

- Seek immediate medical attention.[[1](#)]
- Skin Contact:
 - Immediately flush the skin with copious amounts of running water for at least 15 minutes.
[[1](#)]
 - While flushing, remove all contaminated clothing and shoes.[[1](#)]
 - Wash clothing before reuse.[[1](#)]
 - If irritation persists after flushing, seek medical attention.[[1](#)]
- Eye Contact:
 - Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete rinsing.[[1](#)]
 - Remove contact lenses if present and easy to do so. Continue rinsing.[[1](#)]
 - Seek immediate medical attention, preferably from an ophthalmologist.[[1](#)]
- Ingestion:
 - Do NOT induce vomiting.
 - Rinse the mouth thoroughly with water.
 - If the person is conscious, have them drink one or two glasses of water to dilute the chemical.
 - Seek immediate medical attention.

Safe Handling and Exposure Controls

The principle of "As Low As Reasonably Achievable" (ALARA) should guide all handling procedures. This is best achieved through a multi-layered approach known as the Hierarchy of Controls.

Hierarchy of Controls Diagram

[Click to download full resolution via product page](#)

Caption: Hierarchy of Controls for mitigating chemical hazards.

Engineering Controls

- Primary Control: All manipulations of **(3-Methoxypyridin-2-YL)methanamine**, including weighing and solution preparation, should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[\[1\]](#)

- Ventilation: Ensure the laboratory has adequate general ventilation.
- Safety Stations: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully.

- Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to EU EN166 or US NIOSH standards.[\[3\]](#) Standard safety glasses are insufficient.
- Skin Protection:
 - Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for tears or punctures before each use.
 - Lab Coat: A standard laboratory coat is required. For larger quantities or tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.
- Respiratory Protection: If engineering controls are not sufficient to maintain exposure below occupational limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[\[3\]](#)

Handling and Storage Protocols

- Handling:
 - Avoid all personal contact with the substance. Do not breathe dust or vapor.[\[1\]](#)
 - Wash hands thoroughly after handling, even if gloves were worn.[\[1\]](#)
 - Use only in a well-ventilated area, preferably a fume hood.[\[1\]](#)
- Storage:
 - Store in a tightly closed container in a cool, dry, and well-ventilated area.[\[1\]](#)[\[4\]](#)
Recommended storage temperature is between +2°C and +8°C.[\[2\]](#)[\[5\]](#)

- Store away from incompatible materials such as strong oxidizing agents and strong acids.
- Store in a locked cabinet or area accessible only to authorized personnel.[\[1\]](#)

Physical and Chemical Properties

Understanding these properties is key to predicting the substance's behavior during experiments and in the event of a spill.

Property	Value	Source
Appearance	Liquid	[6]
Boiling Point	228.6 °C	[2] [5]
Density	1.09 g/cm ³	[2] [5]
Flash Point	92 °C	[2] [5]
UN Number	2735	[2] [5]

Note: The flash point of 92°C indicates that while not highly flammable, the substance can form combustible mixtures with air if heated.

Stability and Reactivity

- Chemical Stability: The product is considered chemically stable under standard ambient conditions (room temperature).
- Reactivity:
 - Avoid contact with strong oxidizing agents and strong acids, as these could lead to vigorous, exothermic reactions.
 - Forms explosive mixtures with air on intense heating.
- Hazardous Decomposition Products: Combustion may produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NO_x).

Toxicological and Ecological Information

- Toxicological Data: There is a significant lack of comprehensive toxicological data for this specific compound. No information is available regarding acute oral, dermal, or inhalation toxicity, carcinogenicity, mutagenicity, or reproductive effects.[\[3\]](#) This data gap necessitates a conservative approach to handling, assuming the compound may have uncharacterized toxic properties.
- Ecological Data: Similarly, no data is available on the ecotoxicity of this compound.[\[3\]](#) Therefore, it must be prevented from entering drains, waterways, or the soil to avoid unknown environmental damage.[\[1\]](#)

Disposal Considerations

All waste must be handled as hazardous.

- Containment: Collect all waste material (including contaminated consumables like gloves and wipes) in a designated, properly labeled, and sealed hazardous waste container.
- Disposal: Dispose of the contents and the container in accordance with all local, regional, and national regulations. This must be done via an approved waste disposal plant.[\[1\]](#) Do not dispose of down the drain.

References

- AK Scientific, Inc. Safety Data Sheet: [\(3-Methoxypyridin-2-yl\)methanamine hydrochloride](#).Link (Note: This is a representative link, the direct link was not provided in the search results but is typical for this supplier).
- Carl ROTH. [\(3-Methoxypyridin-2-yl\)methanamine](#).Link
- Luminix Health. [\(3-Methoxypyridin-2-yl\)methanamine](#).Link
- ECHEMI.3-Amino-2-methoxy-4-methylpyridine Safety Data Sheets.
- ChemScene. [\(3-Methoxypyridin-2-yl\)methanamine dihydrochloride](#).Link
- Thermo Fisher Scientific. Safety Data Sheet: 3-(Aminomethyl)pyridine.Link (Note: This is for a related compound but provides context on handling pyridinemethanamine structures).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. aksci.com [aksci.com]
- 2. (3-Methoxypyridin-2-yl)methanamine, 100 mg, CAS No. 595560-87-5 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Germany [carlroth.com]
- 3. echemi.com [echemi.com]
- 4. chemscene.com [chemscene.com]
- 5. luminixhealth.com [luminixhealth.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [(3-Methoxypyridin-2-YL)methanamine safety data sheet (SDS) information]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1462797#3-methoxypyridin-2-yl-methanamine-safety-data-sheet-sds-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

